molecular formula C9H13N3O3 B020165 O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole CAS No. 108549-40-2

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Cat. No. B020165
M. Wt: 211.22 g/mol
InChI Key: APDTXLXZTDCNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole, also known as Aloxistatin, is a potent inhibitor of aminopeptidase N (APN). APN is a zinc-dependent metalloprotease enzyme that plays a critical role in various biological processes, including cell proliferation, angiogenesis, and inflammation. Aloxistatin has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases.

Mechanism Of Action

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole exerts its pharmacological effects by selectively inhibiting APN, which is overexpressed in various types of cancer cells and inflammatory tissues. APN plays a critical role in the degradation of bioactive peptides, including enkephalins, substance P, and bradykinin, which are involved in pain perception, inflammation, and angiogenesis. By inhibiting APN, O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole can modulate these biological processes and exert its anti-cancer and anti-inflammatory effects.

Biochemical And Physiological Effects

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been shown to inhibit tumor growth and metastasis by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.

Advantages And Limitations For Lab Experiments

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several advantages for laboratory experiments, including its potent and selective inhibition of APN, its well-characterized synthesis method, and its established pharmacological effects in various disease models. However, O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole also has some limitations, including its relatively low solubility in water and its potential for off-target effects due to its interaction with other zinc-dependent metalloproteases.

Future Directions

Future research directions for O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole include the development of more potent and selective APN inhibitors, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole may have potential applications in other disease areas, such as neurological disorders and infectious diseases, where APN has been implicated in disease pathogenesis.

Synthesis Methods

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole can be synthesized through a multi-step process involving the reaction of 1,2-dimethylimidazole with acetic anhydride and hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide and acetic acid to yield O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole.

Scientific Research Applications

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

CAS RN

108549-40-2

Product Name

O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate

InChI

InChI=1S/C9H13N3O3/c1-6-10-5-9(11(6)4)12(7(2)13)15-8(3)14/h5H,1-4H3

InChI Key

APDTXLXZTDCNIT-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1C)N(C(=O)C)OC(=O)C

Canonical SMILES

CC1=NC=C(N1C)N(C(=O)C)OC(=O)C

Other CAS RN

108549-40-2

synonyms

DiacDMH
O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole

Origin of Product

United States

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